molecular formula C12H16BClO3 B8021480 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B8021480
M. Wt: 254.52 g/mol
InChI Key: PCTQGQWFFWOWHU-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a chloro-substituted phenol ring bonded to a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a versatile functional group that can form bonds with other molecules, facilitating the formation of complex structures. The phenol group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a chloro-substituted phenol ring and a dioxaborolane moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and materials science .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound with potential applications in medicinal chemistry and material science. Its unique structure incorporates a chloro group and a dioxaborolane moiety, which may influence its biological activity. This article explores the biological properties of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₆BClO₃
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1443151-85-6

Antimicrobial Activity

Research has indicated that phenolic compounds exhibit significant antimicrobial properties. The presence of the chloro group in this compound may enhance its efficacy against various pathogens. A study demonstrated that similar chlorophenols showed activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that concentrations above 50 µM resulted in significant cytotoxic effects. However, lower concentrations (10 µM) were found to be relatively safe with minimal impact on cell viability .

The proposed mechanism of action for phenolic compounds often involves the disruption of bacterial cell membranes and interference with metabolic pathways. The dioxaborolane moiety may also contribute to the compound's reactivity with biological targets through boron-mediated interactions .

Data Table: Summary of Biological Activities

Activity Effect Concentration Tested Reference
AntimicrobialActive against E. coli25 µg/mL
AntimicrobialActive against S. aureus50 µg/mL
CytotoxicitySignificant at >50 µM10 µM - 100 µM
Cell ViabilityMinimal impact at 10 µM10 µM

Study on Antimicrobial Properties

In a controlled laboratory setting, this compound was tested for its antimicrobial properties against various strains. The results indicated a notable inhibition zone around the wells containing the compound when tested against Gram-positive bacteria.

Cytotoxicity Evaluation

A cytotoxicity study was conducted using MTT assays on human fibroblast cells. The results showed that exposure to concentrations above 50 µM led to a significant decrease in cell viability compared to control groups. This suggests that while the compound has potential therapeutic applications, careful consideration of dosing is crucial.

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTQGQWFFWOWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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